

Data Presentation: CAY10499 Inhibitory Potency

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Compound of Interest		
Compound Name:	CAY10499	
Cat. No.:	B10767128	Get Quote

CAY10499 is a non-selective lipase inhibitor, demonstrating potent activity against MAGL, FAAH, and HSL. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that different experimental conditions can lead to variations in measured IC50 values, as reflected in the data from various sources.

Target Enzyme	Reported IC50 Values (nM)	Source(s)
Monoacylglycerol Lipase (MAGL)	144	[1][2][3]
500	[4][5][6]	
Fatty Acid Amide Hydrolase (FAAH)	14	[1][2][3]
76	[4][6]	
Hormone-Sensitive Lipase (HSL)	90	[1][2][6]

Experimental Protocols

The determination of IC50 values for **CAY10499** against MAGL, FAAH, and HSL involves specific enzymatic assays. The methodologies for these key experiments are detailed below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay



A common method for determining MAGL inhibition is a colorimetric assay utilizing a chromogenic substrate.[4][5][7]

Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a substrate, 4-nitrophenylacetate (4-NPA), which releases a yellow-colored product, 4-nitrophenol. The increase in absorbance, measured spectrophotometrically, is proportional to the enzyme activity. The presence of an inhibitor like **CAY10499** reduces the rate of this reaction.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% w/v fatty-acid-free BSA.
 - Enzyme Solution: Purified human recombinant MAGL is diluted in the assay buffer.
 - Inhibitor Solution: CAY10499 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
 - Substrate Solution: 4-NPA is dissolved in the assay buffer.
- Assay Procedure (96-well plate format):
 - To each well, add 150 μL of the assay buffer and 10 μL of the MAGL enzyme solution.
 - \circ Add 10 μ L of the **CAY10499** solution at different concentrations (or solvent for control wells).
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
 - \circ Initiate the reaction by adding 40 μL of the 4-NPA substrate solution to each well (final concentration, e.g., 250 μM).
 - Incubate the plate at 37°C for 15 minutes.
- Data Acquisition and Analysis:



- Measure the absorbance of each well at 405 nm using a microplate reader.
- The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

A fluorescence-based assay is commonly employed to screen for FAAH inhibitors.[8][9]

Principle: This assay utilizes a fluorogenic substrate, AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
 - Enzyme Solution: Recombinant human FAAH is diluted in the assay buffer.
 - Inhibitor Solution: CAY10499 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
 - Substrate Solution: AMC-arachidonoyl amide is prepared in a solvent like ethanol.
- Assay Procedure (96-well plate format):
 - To each well, add the assay buffer, FAAH enzyme solution, and the inhibitor solution (CAY10499 at various concentrations or solvent for control).
 - Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.[8]
 - Initiate the reaction by adding the FAAH substrate to all wells.
 - Incubate the plate for 30 minutes at 37°C.



- Data Acquisition and Analysis:
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][9][10]
 - Calculate the percentage of inhibition for each concentration of CAY10499.
 - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

The inhibitory effect on HSL can be assessed using a thioester substrate in a 96-well format.[8]

Principle: This assay uses 1-S-arachidonoylthioglycerol as a substrate. HSL hydrolyzes the thioester bond, releasing a free thiol group which can then react with a chromogenic or fluorogenic reagent to produce a measurable signal.

Protocol:

- Reagent Preparation:
 - Assay Buffer: Potassium phosphate buffer, pH 7.0.
 - Enzyme Solution: Purified recombinant human HSL or cell extracts overexpressing HSL.
 - Inhibitor Solution: CAY10499 is serially diluted in a suitable solvent.
 - Substrate Solution: 1-S-arachidonoylthioglycerol is prepared.
- Assay Procedure (96-well plate format):
 - Add the enzyme solution to each well.
 - Add the CAY10499 solution at various concentrations (or solvent for control).
 - Pre-incubate the enzyme and inhibitor.
 - Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.

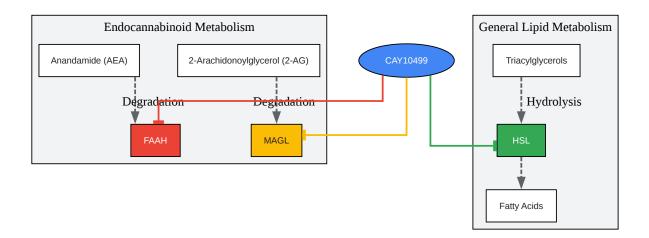


- Add a detection reagent that reacts with the released thiol to generate a signal.
- Data Acquisition and Analysis:
 - Measure the absorbance or fluorescence, depending on the detection reagent used.
 - Calculate the percentage of inhibition for each CAY10499 concentration.
 - Determine the IC50 value by plotting the dose-response curve.

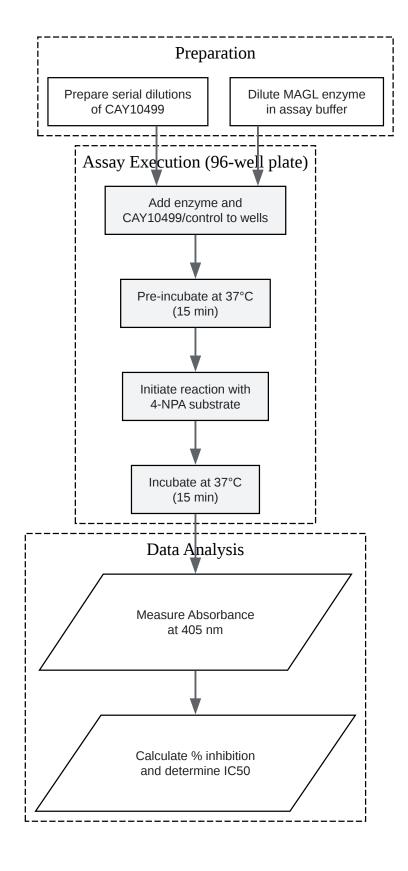
Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by **CAY10499** and a typical experimental workflow for its characterization.









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